[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate
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Overview
Description
[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexenyl group, an ethylamino group, and a tetrachloropyridine carboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate typically involves multiple steps. One common approach is to start with the preparation of 2-(1-cyclohexenyl)ethylamine, which can be synthesized through the reaction of cyclohexene with ethylamine under specific conditions . This intermediate is then reacted with 3,4,5,6-tetrachloropyridine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions of the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate may be studied for its potential biological activity. It could serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biochemical pathways.
Medicine
In medicine, this compound might be investigated for its therapeutic potential. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclohexenyl and ethylamino groups may facilitate binding to specific sites, while the tetrachloropyridine moiety could enhance its reactivity and stability. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: A simpler compound with similar structural features but lacking the tetrachloropyridine moiety.
3,4,5,6-Tetrachloropyridine-2-carboxylic acid: Another related compound that serves as a precursor in the synthesis of the target molecule.
Uniqueness
The uniqueness of [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl4N2O3/c17-11-12(18)14(22-15(20)13(11)19)16(24)25-8-10(23)21-7-6-9-4-2-1-3-5-9/h4H,1-3,5-8H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQCHKKHLFTDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)COC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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